molecular formula C22H18N2O2S B2502780 N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 477500-97-3

N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2502780
CAS No.: 477500-97-3
M. Wt: 374.46
InChI Key: JCHYGTXWQXUPLQ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide (CAS Number: 477500-97-3) is a chemical compound with the molecular formula C 22 H 18 N 2 O 2 S and a molecular weight of 374.46 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this exact molecule is limited, its structure incorporates the 2-phenylbenzo[d]oxazole scaffold, which is a moiety of significant interest in medicinal chemistry and chemical biology. Compounds featuring this scaffold are actively explored for various research applications. Notably, structural analogs based on the 2-phenylbenzo[d]oxazole core have recently been identified as potent inhibitors of tyrosinase, an enzyme critical in melanin production, suggesting potential for research into skin hyperpigmentation . Furthermore, the closely related benzothiazole scaffold is extensively investigated in neuroscience research, with some derivatives serving as inhibitors for targets like casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), enzymes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease . The inclusion of a thioether linkage in the propanamide side chain may influence the compound's physicochemical properties and bioavailability, making it a valuable building block for researchers developing novel chemical probes.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHYGTXWQXUPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of oxazole derivatives under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Biological Activity (if reported) Source
N-(2-(Benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide (Target Compound) Benzo[d]oxazole + propanamide Phenylthio (-SPh) Not Available Not explicitly reported N/A
12c (N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) Benzo[d]oxazole + benzamide Cyclopentyl, methylbenzo[d]oxazolylthio Not Available Cytotoxic (HepG2 cells), modulates BAX/Bcl-2
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide Benzo[d]thiazole + propanamide 4-Methoxyphenylthio 420.6 Not Available
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzo[d]oxazole + propanamide Pyrrolidinylmethyl, 4-methylthiophenyl 395.5 Not Available
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Not Available Monomer for polyimides
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide + tetrazole Ethylphenyl, methylphenyl, tetrazole 335.4 Not Available

Biological Activity

N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d]oxazole moiety, a phenyl group, and a phenylthio group. This structural composition is crucial for its biological interactions.

Structural Formula

N 2 benzo d oxazol 2 yl phenyl 3 phenylthio propanamide\text{N 2 benzo d oxazol 2 yl phenyl 3 phenylthio propanamide}

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]oxazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this scaffold can inhibit various bacterial strains and fungi. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The IC50 values for cytotoxicity in different cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
B16F10 (melanoma)16.78Induction of apoptosis via caspase activation
MCF-7 (breast)20.38Cell cycle arrest at G1 phase
HeLa (cervical)20.76Inhibition of proliferation

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown strong inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis, with an IC50 value lower than that of standard inhibitors like kojic acid .

Case Study: Tyrosinase Inhibition

In a study evaluating tyrosinase inhibition, compounds derived from the benzo[d]oxazole scaffold were tested for their effect on melanin production in zebrafish larvae. The results indicated that certain derivatives could significantly reduce pigmentation, suggesting potential applications in skin whitening products .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzo[d]oxazole moiety : Essential for interaction with target enzymes.
  • Phenylthio group : Enhances lipophilicity and bioavailability.

Research on SAR has revealed that modifications to the phenolic groups can either enhance or diminish activity, emphasizing the importance of precise structural configurations .

Q & A

Q. What are the recommended synthetic routes for N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]oxazole core. A common approach includes:

  • Step 1 : Substitution reactions under alkaline conditions to attach the phenylthio group (analogous to methods in ).
  • Step 2 : Amidation using condensing agents (e.g., DCC or EDC) to form the propanamide chain (similar to ).
  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : For verifying aromatic protons and thioether linkages.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally similar benzo[d]oxazole derivatives exhibit:

  • Antimicrobial activity : MIC values of 0.48–1.85 µg/mL against drug-resistant Mycobacterium tuberculosis ().
  • Anticancer potential : Inhibition of tumor-associated kinases or receptors (e.g., EGFR) in related compounds .

Q. How can researchers hypothesize the mechanism of action for this compound?

  • Target prediction : Use molecular docking to identify interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., TRPV1, as in ).
  • Pathway analysis : Screen for activity in apoptosis or oxidative stress pathways using gene expression profiling .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to improve potency?

  • Modifications : Vary substituents on the phenylthio group (e.g., electron-withdrawing vs. donating groups) and compare bioactivity.
  • Benchmarking : Use a comparative table (e.g., ’s format) to link structural features (e.g., chloro, fluoro substituents) to efficacy .

Q. What strategies resolve contradictions in reported biological data (e.g., varying MIC values)?

  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, bacterial strain).
  • Synergistic studies : Test combinations with known antibiotics to rule out interference .

Q. How can bioavailability challenges be addressed for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Formulation : Use nanoemulsions or liposomal carriers to improve absorption .

Q. What advanced techniques identify molecular targets for this compound?

  • Proteomics : Employ affinity chromatography coupled with MS to isolate binding partners.
  • CRISPR screening : Identify gene knockouts that reduce compound efficacy .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed journals and databases like PubChem for structural and bioactivity data.
  • Experimental rigor : Include triplicate measurements in bioassays and validate synthesis yields via independent replicates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.